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Compound of Interest

4-Methylenepiperidine
Compound Name:
hydrobromide

Cat. No. B3262155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-
Methylenepiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to
the limited availability of specific experimental data for the hydrobromide salt in public domains,
this document combines available information for the analogous hydrochloride salt and
foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is
intended to support research and development activities by providing expected spectral
characteristics and methodologies for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4-
Methylenepiperidine hydrobromide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
1H NMR (Proton NMR):
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Chemical Shift (8)

opm (Predicted) Multiplicity Number of Protons  Assignment
~9.0-10.0 Broad Singlet 2H N-H2+*

~4.9 Singlet 2H =CH:

~3.2 Triplet 4H C2-Hz, Cs-H2
~2.6 Triplet 4H Cs-Hz, Cs-H2

Note: Predicted values are based on the available spectrum for the hydrochloride salt and
general principles of NMR spectroscopy. The broadness of the N-Hz* signal is due to

guadrupole broadening and exchange.

13C NMR (Carbon-13 NMR):

Chemical Shift (8) ppm (Predicted) Assighment
~140 - 150 Ca

~105 - 115 =CH:

~40 - 50 C2, Cs
~30-40 Cs,Cs

Note: No experimental 3C NMR data for 4-Methylenepiperidine hydrobromide or
hydrochloride is currently available in the public domain. The predicted values are based on
computational models and data for similar structures.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

(Predicted) Intensity Assignment

3000 - 2700 Strong, Broad N-H* stretching

~3080 Medium =C-H stretching

~2950 - 2850 Medium C-H stretching (aliphatic)
~1650 Medium C=C stretching

1600 - 1500 Medium N-H* bending

~1450 Medium CHz scissoring

~890 Strong =CHz2 bending (out-of-plane)

Note: These are predicted absorption bands based on the functional groups present in 4-
Methylenepiperidine hydrobromide and the known behavior of amine salts in IR

spectroscopy.
m/z (Predicted) lon Notes
Molecular ion of the free base
97.0891 [M]* L
(4-Methylenepiperidine)
96.0813 [M-H]* Loss of a hydrogen radical
82.0656 [M-CHs]* Loss of a methyl radical
Retro-Diels-Alder
70.0656 [M-C2H3s]*

fragmentation

Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the
free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular
weight of 4-Methylenepiperidine hydrobromide is 178.07 g/mol , and the exact mass of the
free base is 97.089149 Da.[1]

Experimental Protocols
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Detailed experimental protocols for acquiring the spectroscopic data are provided below. These
are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylenepiperidine
hydrobromide in a suitable deuterated solvent (e.g., D20, DMSO-ds, or CD30OD) in a
standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are
exchangeable and may not be observed in protic solvents like D20.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 1H NMR Acquisition:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay: 1-5 seconds.
o Temperature: 298 K.

e 13C NMR Acquisition:

[e]

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

e Sample Preparation:
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o KBr Pellet Method: Grind a small amount (1-2 mg) of 4-Methylenepiperidine
hydrobromide with approximately 200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition:

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o

Background: A background spectrum of the empty sample compartment (for ATR) or a
pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of 4-Methylenepiperidine hydrobromide in a
suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Further dilute as necessary for the specific ionization technique.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition (ESI-MS):
o lonization Mode: Positive ion mode.

o Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a
low flow rate (e.g., 5-10 pL/min).

o Mass Range: m/z 50-500.
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o Capillary Voltage: 3-4 kV.
o Cone Voltage: 20-40 V (can be optimized to control fragmentation).
o Source Temperature: 100-150 °C.

» Data Acquisition (EI-MS):

o Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the
compound is sufficiently volatile.

o lonization Energy: 70 eV.

o Mass Range: m/z 30-200.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for the spectroscopic analysis of 4-Methylenepiperidine hydrobromide.

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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